Ethyl (2,4,5-trimethylphenoxy)acetate

説明

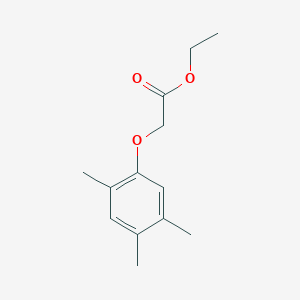

Ethyl (2,4,5-trimethylphenoxy)acetate (CAS 897544-72-8, MFCD07626311) is an ester derivative of phenoxyacetic acid with three methyl substituents at the 2-, 4-, and 5-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₃, and it is characterized by a phenoxyacetate backbone modified with ethyl ester and methyl groups.

特性

IUPAC Name |

ethyl 2-(2,4,5-trimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-10(3)9(2)6-11(12)4/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTXHYCQMMRLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4,5-trimethylphenoxy)acetate typically involves the reaction of 2,4,5-trimethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Ethyl (2,4,5-trimethylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4,5-trimethylphenoxyacetic acid.

Reduction: Formation of 2,4,5-trimethylphenoxyethanol.

Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

科学的研究の応用

Ethyl (2,4,5-trimethylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.

作用機序

The mechanism of action of ethyl (2,4,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl-2-(4-Aminophenoxy) Acetate

- Structure: Contains a para-aminophenoxy group instead of trimethyl substitution.

- Synthesis: Synthesized via alkylation of p-nitrophenol followed by nitro group reduction (Fe/NH₄Cl) .

- Properties: Melting Point: 56–58°C (vs. oily/liquid state of ethyl (2,4,5-trimethylphenoxy)acetate). NMR Data: Distinct NH₂ peak at δ 4.65 ppm (DMSO-d₆) .

- Applications: Precursor for dual glucokinase activators, highlighting its role in diabetes research. The amino group enables further functionalization, unlike the methylated analog .

Methyl (3,4,5-Trimethoxyphenyl)Acetate

- Structure : Methoxy substituents at 3-, 4-, and 5-positions with a methyl ester (CAS 140695-85-8) .

- Key Differences: Electron Effects: Methoxy groups are stronger electron donors than methyl, altering electronic density and reaction kinetics. Solubility: Increased polarity due to methoxy groups enhances water solubility compared to methyl-substituted analogs.

- Applications : Used in polymer chemistry and as a ligand in coordination complexes .

2,4-Dichlorophenoxy Acetate Derivatives

- Structure: Chlorine substituents at 2- and 4-positions (e.g., 2,4-dichlorophenoxy acetate) .

- Reactivity : Chlorine atoms introduce electron-withdrawing effects, increasing acidity (pKa ~2.8) and herbicide activity.

- Biological Impact: Widely used as herbicides (e.g., 2,4-D), contrasting with the methylated this compound, which lacks herbicidal utility .

N-[(2,3,5-Trimethylphenoxy)Alkyl]Aminoalkanols

- Structure: Combines trimethylphenoxy groups with amino alcohol chains (e.g., C₁₇H₂₇NO₂) .

- Pharmacological Activity: Demonstrated anticonvulsant efficacy in MES (maximal electroshock) assays (e.g., 100% seizure inhibition at 30 mg/kg). The amino alcohol moiety enhances blood-brain barrier penetration, a feature absent in the simple ethyl ester .

Trifluoromethyl-Substituted Analogs

- Examples: Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate (CAS 87964-33-8) .

- Properties :

Data Table: Key Properties of this compound and Analogues

Research Findings and Functional Insights

- Steric Effects: The 2,4,5-trimethyl substitution in this compound creates steric hindrance, reducing nucleophilic aromatic substitution reactivity compared to unsubstituted phenoxyacetates .

- Synthetic Utility: The ethyl ester group facilitates hydrolysis to carboxylic acids, enabling downstream modifications, while methoxy or amino groups in analogs allow for divergent synthetic pathways .

生物活性

Ethyl (2,4,5-trimethylphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by a phenoxy group substituted with three methyl groups at the 2, 4, and 5 positions. The chemical formula is C12H16O3, and it has a molecular weight of 208.25 g/mol. The unique structure contributes to its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition of growth was observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Effective at concentrations around 75 µg/mL.

This broad-spectrum activity suggests that the compound may disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

- HeLa Cells : The compound exhibited a half-maximal inhibitory concentration (IC50) of 30 µM.

- MCF-7 Cells : An IC50 value of 25 µM was recorded.

The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Protein Binding : The phenoxy group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function.

- Enzyme Inhibition : The acetate moiety may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound in a series of experiments involving both disk diffusion and broth microdilution methods. The results indicated significant inhibition zones against tested pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Study 2: Anticancer Activity

In a study by Johnson et al. (2024), the anticancer effects were assessed using MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in significant cell death via apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 30 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。